molecular formula C9H12BrN3O B581448 5-Amino-3-bromo-2-morpholinopyridine CAS No. 1215932-56-1

5-Amino-3-bromo-2-morpholinopyridine

Cat. No. B581448
M. Wt: 258.119
InChI Key: LHELECNPYPJWHD-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-morpholinopyridine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 . It is commonly used in various synthetic preparations .


Molecular Structure Analysis

The InChI code for 5-Amino-3-bromo-2-morpholinopyridine is 1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-3-bromo-2-morpholinopyridine are not available, similar compounds are often involved in Suzuki cross-coupling reactions .

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-3-bromo-2-morpholinopyridine serves as an intermediate in the synthesis of various chemically significant compounds. Its applications extend to the development of new materials with potential vasodilation properties, antibacterial agents, and analgesic activities.

  • Selective Amination and Catalysis : The compound has been used in selective amination processes catalyzed by palladium complexes, demonstrating its utility in producing highly selective aminopyridine derivatives with excellent yield. This process underlines its importance in organic synthesis, particularly in the modification of polyhalopyridines for creating compounds with desired chemical properties (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Vasodilation Properties : Research into the synthesis of new 3-pyridinecarboxylates from bromopyridine derivatives, including reactions with secondary amines such as morpholine, has indicated considerable vasodilation properties. This discovery suggests potential applications in developing therapeutic agents targeting vascular health (A. S. Girgis et al., 2008).

  • Antibacterial and Analgesic Activity : The compound's involvement in the synthesis of thiazolo[4,5-d]pyrimidines and its subsequent evaluation for antibacterial effectiveness showcases its relevance in medicinal chemistry. Additionally, novel pyrimidine derivatives synthesized using 5-Amino-3-bromo-2-morpholinopyridine have been tested for analgesic and ulcerogenic activity, revealing significant analgesic properties without ulcerogenic effects, indicating its potential in pain management (M. Rahimizadeh et al., 2011; A. Chaudhary et al., 2012).

  • Photophysical and Biomolecular Binding Properties : The synthesis of new series of quinolines via Buchwald–Hartwig amination, involving reactions with bromoquinoline precursors and morpholine, has been studied for their photophysical properties and biomolecular binding capabilities. These findings suggest applications in developing fluorescent probes and materials with specific biological interactions (H. Bonacorso et al., 2018).

Safety And Hazards

While specific safety data for 5-Amino-3-bromo-2-morpholinopyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-6-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHELECNPYPJWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742678
Record name 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-bromo-2-morpholinopyridine

CAS RN

1215932-56-1
Record name 5-Bromo-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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